

Application Notes and Protocols: DQP1105 in Xenopus Oocyte Expression Systems

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Compound of Interest

Compound Name:	DQP1105
Cat. No.:	B607200

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These application notes provide a comprehensive guide for the use of **DQP1105**, a selective negative allosteric modulator (NAM) of N-Methyl-D-aspartate (NMDA) receptors, within *Xenopus laevis* oocyte expression systems. This system is a robust platform for characterizing the pharmacological properties of compounds targeting ion channels.

DQP1105 is a valuable research tool for investigating the function and therapeutic potential of NMDA receptors containing GluN2C and GluN2D subunits. It acts as a noncompetitive and voltage-independent antagonist, making it a specific modulator for studying these particular receptor subtypes.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the inhibitory potency of **DQP1105** on various NMDA receptor subunit combinations expressed in *Xenopus* oocytes, as determined by two-electrode voltage-clamp (TEVC) electrophysiology.

Table 1: Inhibitory Potency (IC50) of **DQP1105** on different NMDA Receptor Subtypes

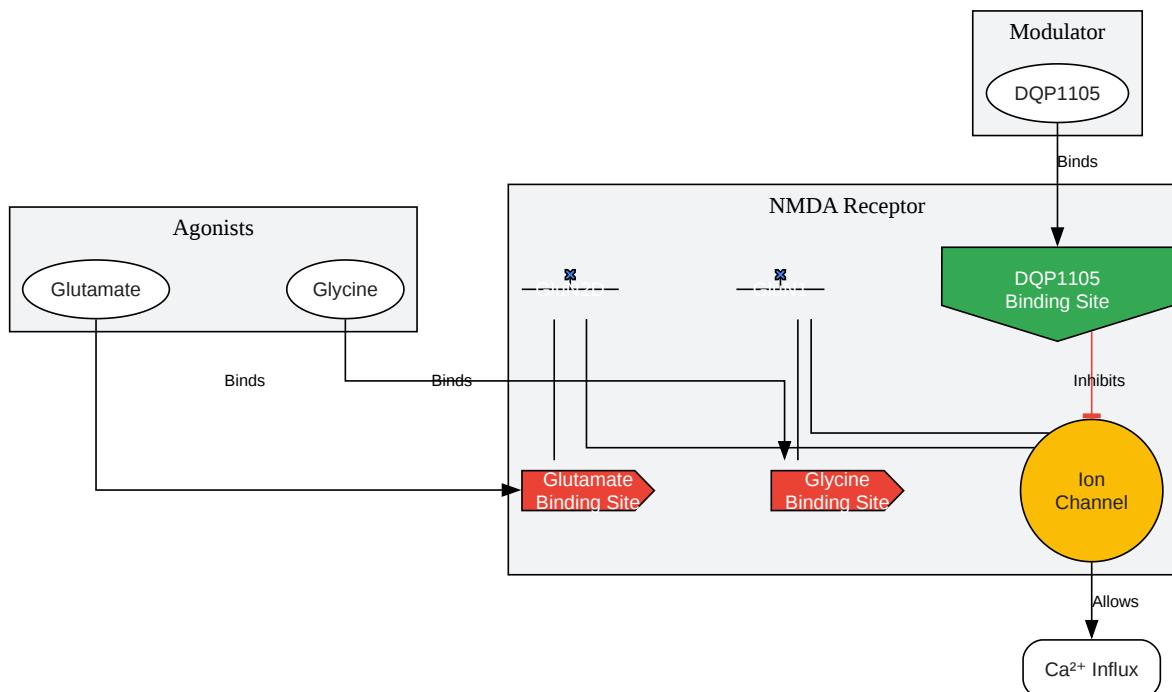
Receptor Subunit Composition	IC50 (μM)
GluN1/GluN2A	>206[2][3]
GluN1/GluN2B	>100
GluN1/GluN2C	7.0[1][4]
GluN1/GluN2D	2.7[1][2][3][4]

Table 2: Effect of **DQP1105** on Agonist Potency (EC50) at GluN1/GluN2D Receptors

Agonist	Condition	EC50 (μM)
Glutamate	Control	0.30 ± 0.02[2][5]
Glutamate	+ 5 μM DQP1105 (IC75)	0.27 ± 0.03[2][5]
Glycine	Control	0.11 ± 0.01[2]
Glycine	+ 5 μM DQP1105 (IC75)	0.11 ± 0.01[2]

Signaling Pathway and Mechanism of Action

DQP1105 selectively inhibits NMDA receptors containing GluN2C or GluN2D subunits. Its mechanism is noncompetitive, meaning it does not compete with the binding of the endogenous agonists, glutamate and glycine. This is evidenced by the fact that increasing concentrations of glutamate or glycine do not overcome the inhibitory effect of **DQP1105**.[2][5] Furthermore, **DQP1105** does not significantly alter the potency (EC50) of glutamate or glycine, confirming its noncompetitive mode of action.[2][5] The drug acts as a negative allosteric modulator, binding to a site on the receptor distinct from the agonist binding sites to induce a conformational change that reduces the channel's open probability.



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DQP1105 binds to an allosteric site on the NMDA receptor, inhibiting ion channel opening.

Experimental Protocols

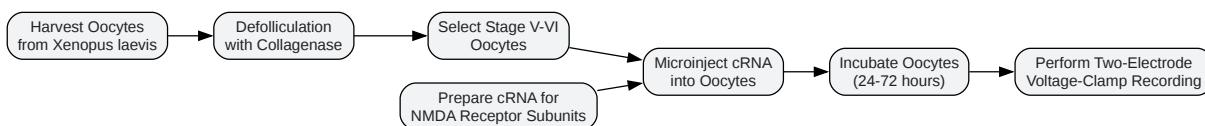
Preparation of *Xenopus laevis* Oocytes

- Harvest oocytes from anesthetized female *Xenopus laevis* frogs.
- Treat the oocytes with collagenase to defolliculate them.
- Manually separate individual stage V-VI oocytes.

- Incubate the oocytes in Barth's solution at 18°C.

Microinjection of cRNA into Oocytes

- Prepare cRNA for the desired NMDA receptor subunits (e.g., rat GluN1, GluN2A, GluN2B, GluN2C, and GluN2D) from linearized cDNA templates.[\[1\]](#)[\[2\]](#)
- Inject a mixture of GluN1 and a specific GluN2 subunit cRNA into the cytoplasm of each oocyte.
- Incubate the injected oocytes for 24-72 hours to allow for receptor expression.



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Experimental workflow for expressing NMDA receptors in *Xenopus* oocytes for electrophysiology.

Two-Electrode Voltage-Clamp (TEVC) Recordings

- Solutions:
 - Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
 - Agonist Solution: Recording solution supplemented with glutamate and glycine.
 - DQP1105** Solution: Prepare stock solutions of **DQP1105** in DMSO and dilute to the final concentration in the agonist solution.
- Recording Procedure:
 - Place an oocyte in the recording chamber and perfuse with ND96.

- Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
- Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
- Apply the agonist solution to elicit a baseline current response.
- Co-apply the agonist solution with varying concentrations of **DQP1105** to determine the inhibitory effect.
- Wash the oocyte with ND96 between applications.
- Record the peak current amplitude for each application.

- Data Analysis:
 - Normalize the current responses in the presence of **DQP1105** to the baseline response.
 - Plot the normalized current as a function of the **DQP1105** concentration.
 - Fit the concentration-response curve with a logistical equation to determine the IC50 value.

Conclusion

The Xenopus oocyte expression system is a powerful and reliable method for characterizing the pharmacology of novel compounds like **DQP1105**. The detailed protocols and data presented here provide a solid foundation for researchers to investigate the role of GluN2C and GluN2D-containing NMDA receptors in neuronal function and disease, and to explore the therapeutic potential of selective modulators.

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